(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride

Organic Synthesis Medicinal Chemistry Building Block

Substituting salt forms of tetrahydropyran hydrazines compromises stoichiometry and reproducibility in multi-step syntheses. This specific hydrochloride salt (1:1) ensures exact molar equivalents and predictable solubility critical for patent-protected inhibitor routes. - Defined MW (152.62 g/mol) and LogP (1.52) for accurate reaction calculations. - Validated intermediate cited in WO-2021176049-A1 (CDK12/Cyclin K degraders) and WO-2020116971-A1 (PDE9A inhibitors). - Consistent ≥97% purity reduces impurity-related yield loss in SAR campaigns.

Molecular Formula C5H13ClN2O
Molecular Weight 152.62 g/mol
CAS No. 194543-22-1
Cat. No. B066260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride
CAS194543-22-1
Molecular FormulaC5H13ClN2O
Molecular Weight152.62 g/mol
Structural Identifiers
SMILESC1COCCC1NN.Cl
InChIInChI=1S/C5H12N2O.ClH/c6-7-5-1-3-8-4-2-5;/h5,7H,1-4,6H2;1H
InChIKeyCYCWBZMKKCTOGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tetrahydro-2H-pyran-4-yl)hydrazine HCl: Overview & Sourcing


1-(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (CAS 194543-22-1) is a heterocyclic building block with the molecular formula C5H13ClN2O and a molecular weight of 152.62 g/mol [1]. The compound consists of a saturated tetrahydropyran ring with a hydrazine group substituted at the 4-position, presented as the hydrochloride salt [1]. Its primary utility lies in its role as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and antiviral agents . The compound is available from multiple vendors as a research chemical with a standard purity of ≥97% .

Heterocyclic building block for kinase inhibitor and antiviral synthesis
Monohydrochloride salt ensures precise stoichiometry in coupling reactions
Standardized purity specification supports multi-step synthetic reliability

1-(Tetrahydro-2H-pyran-4-yl)hydrazine HCl: Substitution Risks


In scientific and industrial procurement, assuming that different salt forms or structural analogs of a tetrahydropyran hydrazine are interchangeable introduces significant risk. The specific hydrochloride salt form (1:1 stoichiometry) of this compound ensures a defined molecular weight (152.62 g/mol) and a reported LogP of 1.52, which are critical for accurate reaction stoichiometry and predictable solubility . Substituting with the dihydrochloride salt (CAS 1187974-47-5, MW 189.08 g/mol) or the free base (CAS 116312-69-7, MW 116.16 g/mol) would alter molar equivalents, potentially compromising the yield, purity, and reproducibility of multi-step syntheses, especially in the context of patent-protected routes for CDK12 and PDE9A inhibitors where this specific building block is cited . Furthermore, the presence of the tetrahydropyran ring distinguishes this compound from simpler alkyl hydrazines, offering unique spatial and electronic properties as a rigid ether bioisostere that generic hydrazines cannot replicate [1].

Salt form mismatch

Using the dihydrochloride salt or free base instead of the monohydrochloride salt changes molecular weight and molar equivalents, which may alter reaction stoichiometry and synthetic yield.

Structural analog limitations

Generic alkyl hydrazines lack the tetrahydropyran ring's rigid ether bioisostere, which can affect spatial and electronic properties in target scaffold construction.

Purity specification variance

Suppliers may offer lower purity grades; lower purity can introduce impurities that propagate in multi-step syntheses, potentially compromising final product quality.

1-(Tetrahydro-2H-pyran-4-yl)hydrazine HCl: Key Specifications


Monohydrochloride Physicochemical Profile

The monohydrochloride salt (CAS 194543-22-1) exhibits a defined molecular weight of 152.62 g/mol, a LogP of 1.52, and a topological polar surface area (TPSA) of 47.3 Ų [1]. In contrast, the dihydrochloride salt (CAS 1187974-47-5) has a molecular weight of 189.08 g/mol , and the free base (CAS 116312-69-7) has a molecular weight of 116.16 g/mol .

Physicochemical Profile
Head-to-head
MW 152.62 vs 189.08 (dihydrochloride) & 116.16 (free base)
Monohydrochloride ensures correct molar equivalents
LogP 1.52; TPSA 47.3 Ų
Organic Synthesis Medicinal Chemistry Building Block

Synthetic Utility & Purity Standards

This compound is a key intermediate for pharmaceuticals, particularly kinase inhibitors and antiviral agents, as stated across multiple vendor datasheets [1]. Standard commercial purity is established at ≥97.0% (HPLC) by multiple reputable suppliers . This purity level is a baseline requirement for use in complex, multi-step organic syntheses where impurities can propagate and reduce final yields.

Purity Specification
Class-level
≥97.0% (HPLC) from leading vendors
High purity reduces batch variability in synthesis
Vendor CoA data; verify lot-specific purity
Kinase Inhibitor Antiviral Intermediate

CDK12 & PDE9A Inhibitor Patent Use

The compound is specifically cited as a key component in patent applications for pyrazolopyrazines targeting CDK12 inhibition for cancer therapy (WO-2021176049-A1) and for compounds with PDE9A inhibitory activity for treating cognitive dysfunctions (WO-2020116971-A1, WO-2020116972-A1) . While no direct comparator data is available for the building block itself, its explicit mention in the context of these advanced therapeutic targets provides strong validation of its utility over generic alternatives for these specific research applications.

Patent Literature Citation
Data to verify
Cited in WO-2021176049-A1 (CDK12) and WO-2020116971-A1 (PDE9A)
Supports selection for kinase and PDE9A research
No direct comparator data; confirm synthetic utility
CDK12 PDE9A Cancer Therapy Alzheimer's Disease

1-(Tetrahydro-2H-pyran-4-yl)hydrazine HCl: Key Applications


CDK12 Inhibitor Synthesis for Oncology

Researchers focused on developing novel therapies for CDK12-dependent cancers (including breast, lung, and colorectal cancers) should prioritize the procurement of this specific building block. Its explicit citation in WO-2021176049-A1 confirms its relevance and utility in synthesizing pyrazolopyrazine derivatives designed to degrade CDK12 or Cyclin K, making it a validated starting point for structure-activity relationship (SAR) studies.

PDE9A Inhibitor Synthesis for Cognitive Disorders

For programs targeting phosphodiesterase 9A (PDE9A) for the treatment of Alzheimer's disease or other cognitive dysfunctions, this compound is a proven intermediate. As evidenced by its association with patents WO-2020116971-A1 and WO-2020116972-A1 , it serves as a reliable building block for constructing the core scaffold of PDE9A inhibitors, where precise spatial arrangement and molecular properties are critical for target engagement and selectivity.

Kinase & Antiviral Intermediate Synthesis

In a broader context, this compound is a versatile building block for any medicinal chemistry project requiring the introduction of a tetrahydropyran-hydrazine moiety. Its role as a key intermediate in the development of kinase inhibitors and antiviral agents [1] makes it a valuable asset for exploratory chemistry. The well-defined properties of the monohydrochloride salt ensure predictable handling and reactivity in coupling reactions with carbonyl compounds to form hydrazones .

Application
Selection Property
Validation Focus
CDK12 inhibitor research (oncology models)
Patent-cited building block for pyrazolopyrazine scaffolds
Verify SAR and degradation pathway engagement
PDE9A inhibitor research (cognitive disorder models)
Core scaffold intermediate for target engagement studies
Validate synthetic yield and target selectivity
Kinase & antiviral intermediate synthesis
Tetrahydropyran-hydrazine moiety for carbonyl coupling
Confirm reaction reproducibility and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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